2-Mercapto-4-methylpyridine is an organosulfur compound with the molecular formula and a molecular weight of approximately 125.19 g/mol. It is characterized by a pyridine ring substituted with a thiol group at the second position and a methyl group at the fourth position. This compound appears as a colorless to pale yellow liquid or solid, depending on its form, with a melting point of 177-178 °C and a boiling point of 195.1 °C at atmospheric pressure .
The compound is soluble in organic solvents and has been noted for its unique odor, which is typical of thiol compounds. It is classified as harmful if swallowed and can cause skin irritation, indicating that proper handling precautions are necessary during its use .
The biological activity of 2-Mercapto-4-methylpyridine has been explored in various contexts:
Several methods have been reported for synthesizing 2-Mercapto-4-methylpyridine:
2-Mercapto-4-methylpyridine has various applications across different fields:
Interaction studies involving 2-Mercapto-4-methylpyridine focus on its ability to form complexes with metals and other organic molecules. These interactions are crucial for understanding its role in catalysis and biological systems:
Several compounds share structural similarities with 2-Mercapto-4-methylpyridine, each exhibiting unique properties:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 2-Mercaptopyridine | Pyridine Thiol | Exhibits strong nucleophilicity; used in organic synthesis. |
| 3-Mercapto-4-methylpyridine | Pyridine Thiol | Similar reactivity; potential applications in pharmaceuticals. |
| 2-Mercapto-6-methylpyridine | Pyridine Thiol | Different positional isomer; exhibits distinct biological activities. |
| 3-Mercaptopyridine | Pyridine Thiol | Known for its antioxidant properties; used in coordination chemistry. |
The uniqueness of 2-Mercapto-4-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences both its chemical reactivity and biological activity compared to other similar compounds .
Irritant